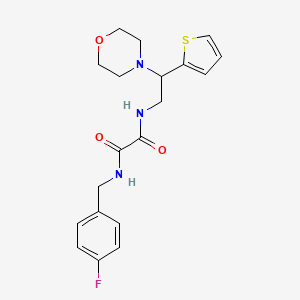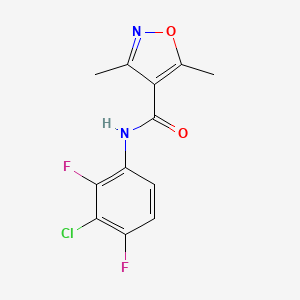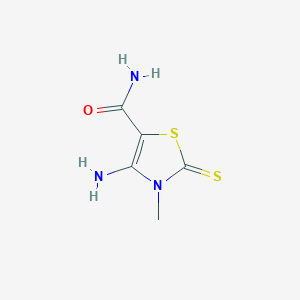
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, also known as Fmoc-Thiophene-Morpholine-Oxalamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been extensively studied for its ability to inhibit certain enzymes, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide involves its ability to bind to and inhibit the activity of certain enzymes. This compound has been shown to bind to the active site of enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a reduction in disease progression and symptoms.
Effets Biochimiques Et Physiologiques
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit certain enzymes, this compound has been shown to have anti-inflammatory and antioxidant properties. These effects may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide in lab experiments is its ability to inhibit the activity of specific enzymes. This allows researchers to study the effects of enzyme inhibition on disease processes and to identify potential therapeutic targets. However, one limitation of using this compound is its specificity for certain enzymes. This may limit its usefulness in studying other disease processes.
Orientations Futures
There are several future directions for research on N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide. One potential area of study is the development of more specific inhibitors that target specific enzymes involved in disease processes. Additionally, further research is needed to determine the safety and efficacy of this compound in animal and human studies. Finally, the potential applications of N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide in drug discovery and development should be further explored.
Méthodes De Synthèse
The synthesis of N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide involves a multistep process that begins with the reaction of 4-fluorobenzylamine with thiophene-2-carboxylic acid. This reaction yields 4-fluorobenzyl thiophene-2-carboxylate, which is then reacted with morpholine in the presence of a catalyst to produce 4-fluorobenzyl thiophene-2-carboxylate morpholine salt. The final step involves the reaction of this compound with oxalyl chloride to produce N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide.
Applications De Recherche Scientifique
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various disease processes. For example, N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamidene-Morpholine-Oxalamide has been shown to inhibit the activity of the protease cathepsin L, which is involved in the progression of cancer and other diseases.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-15-5-3-14(4-6-15)12-21-18(24)19(25)22-13-16(17-2-1-11-27-17)23-7-9-26-10-8-23/h1-6,11,16H,7-10,12-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLINVBGASCUGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2673162.png)
![N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2673163.png)

![2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B2673166.png)
![N-[[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2673167.png)
![3-(4-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2673169.png)
![8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2673170.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2673172.png)
![Pentyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2673173.png)


![1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2673181.png)
![[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2673182.png)